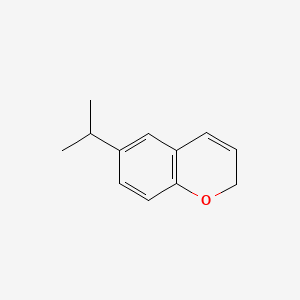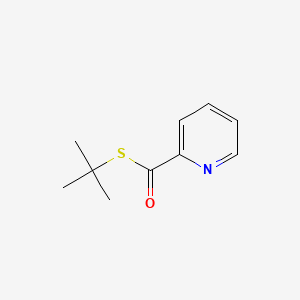
6-Isopropyl-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2H-chromene is a type of 2H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .
Synthesis Analysis
The synthesis of 2H-chromenes, including 6-Isopropyl-2H-chromene, has been a subject of interest in recent years. Two major synthetic strategies have been developed towards such compounds . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another strategy includes benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
Chromene is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . It exists as different structural isomers resulting from the multiple relative positions the oxygen atom and the tetrahedral carbon atom can be present at, forming the four isomeric chromene molecular structures .Chemical Reactions Analysis
2H-chromenes have been used broadly in materials science and organic synthesis . They have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization .Physical And Chemical Properties Analysis
Phenolic compounds like 2H-chromenes have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Photochromic Behavior and Kinetics : 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, a related compound, exhibits photochromic behavior, forming photoisomers under UV irradiation. These photoisomers include two merocyanines and an allenyl-phenol isomer. The kinetics of these isomerization processes have been established, including thermal activation parameters and photochemical quantum yield ratios (Delbaere, Micheau, & Vermeersch, 2003).
Enantioselective Synthesis in Organic Chemistry : A palladium-catalyzed enantioselective reaction has been developed to synthesize 2-aryl-2H-chromenes, yielding compounds potentially transformable into biologically active substances through functionalization of the chromene alkene (Zeng, Yu, Siu, & Scheidt, 2014).
Stability and Photodegradation Resistance : Dimethyl 6-aryl-2,2-dimethyl-2H-chromene-7,8-dicarboxylates, a family of 2H-chromenes, have been synthesized and demonstrated to have photochromic properties with strong resistance to photodegradation under continuous irradiation (Maggiani, Tubul, & Brun, 2000).
Green Synthesis of Chromene Derivatives : A green and efficient method has been developed for synthesizing 2-amino-4H-chromene derivatives using ultrasound irradiation in aqueous ethanol, showcasing the potential for environmentally friendly synthetic protocols in chemical research (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).
Thermodynamic and Kinetic Investigations : The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate have been explored, with insights into the reaction kinetics and thermodynamics, crucial for understanding and optimizing synthetic processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Visible Light-Induced Synthesis : A visible light-induced, catalyst-free synthesis of chromene nucleus and derivatives has been demonstrated using a water–ethanol mixture as a solvent, highlighting the potential for energy-efficient and eco-friendly synthetic methods in organic chemistry (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015).
Biological Activity and Applications : The 2H/4H-chromene scaffold is highlighted for its versatile biological activities and potential in drug development, with a focus on anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities (Raj & Lee, 2020).
Propriétés
IUPAC Name |
6-propan-2-yl-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECVKGDUKFWDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,4-b]pyridin-7(5H)-one 1-oxide](/img/structure/B576157.png)

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)
![7-[(2-Chloroanilino)methyl]quinolin-8-ol](/img/structure/B576172.png)

